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Compound of Interest

Compound Name: 4-(furan-3-carbonyl)thiomorpholine

Cat. No.: B2604547

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(furan-3-
carbonyl)thiomorpholine as a versatile building block in organic synthesis, with a focus on its
preparation and potential applications in the development of novel chemical entities.

Introduction

4-(Furan-3-carbonyl)thiomorpholine is a heterocyclic compound incorporating both a furan
and a thiomorpholine moiety. The furan ring is a prevalent scaffold in medicinal chemistry,
known for its diverse biological activities, while the thiomorpholine group can enhance
physicochemical properties such as solubility and lipophilicity. This unique combination makes
4-(furan-3-carbonyl)thiomorpholine an attractive starting material for the synthesis of more
complex molecules with potential therapeutic applications.

Synthesis of 4-(Furan-3-carbonyl)thiomorpholine

The synthesis of 4-(furan-3-carbonyl)thiomorpholine can be achieved through standard
amide bond formation reactions. Two primary methods are proposed based on analogous
reactions found in the literature.

Method 1: From Furan-3-carbonyl chloride and Thiomorpholine
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This method involves the acylation of thiomorpholine with furan-3-carbonyl chloride. The
reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid
byproduct.

Method 2: Amide Coupling of Furan-3-carboxylic acid and Thiomorpholine

This approach utilizes a coupling agent to facilitate the formation of the amide bond between
furan-3-carboxylic acid and thiomorpholine. This method is often preferred due to the ready
availability of a wide range of coupling reagents and milder reaction conditions. A convenient
protocol for amide bond formation for electron deficient amines and carboxylic acids has been
described using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-
dimethylaminopyridine (DMAP) with a catalytic amount of hydroxybenzotriazole (HOBt).[1]

Experimental Protocols

Protocol 1: Synthesis via Furan-3-carbonyl chloride

A detailed experimental protocol for the direct synthesis of 4-(furan-3-
carbonyl)thiomorpholine is not readily available in the cited literature. However, a general
procedure can be adapted from the synthesis of structurally similar 4-(5-aryl-2-
furoyl)morpholines.[2]

General Procedure:

Dissolve thiomorpholine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane,
tetrahydrofuran) under an inert atmosphere.

e Add a non-nucleophilic base (e.qg., triethylamine, diisopropylethylamine) (1.1 eq.) to the
solution and cool to 0 °C.

o Slowly add a solution of furan-3-carbonyl chloride (1.0 eq.) in the same solvent to the
reaction mixture.

» Allow the reaction to warm to room temperature and stir for a specified time (monitoring by
TLC is recommended).
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» Upon completion, quench the reaction with water and extract the product with an organic
solvent.

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography or recrystallization to obtain 4-(furan-3-
carbonyl)thiomorpholine.

Protocol 2: Synthesis via Amide Coupling
This protocol is adapted from a general method for amide bond formation.[1]

Materials:

Furan-3-carboxylic acid

e Thiomorpholine

e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
e 4-Dimethylaminopyridine (DMAP)
e Hydroxybenzotriazole (HOB)
 Diisopropylethylamine (DIPEA)

o Acetonitrile (CHsCN)

o Ethyl acetate

e Hexanes

« Silica gel for chromatography
Procedure:

e To a solution of furan-3-carboxylic acid (1.2 eq.) in acetonitrile, add EDC (1.0 eq.), DMAP
(1.0 eq.), and a catalytic amount of HOBt (0.1 eq.).
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e Add thiomorpholine (1.0 eqg.) and DIPEA to the reaction mixture.

 Stir the reaction at room temperature for 18 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, concentrate the reaction mixture under reduced pressure.

» Purify the residue by silica gel chromatography using a suitable eluent system (e.g., a

gradient of ethyl acetate in hexanes) to yield the pure 4-(furan-3-carbonyl)thiomorpholine.

Physicochemical and Spectroscopic Data

While specific experimental data for 4-(furan-3-carbonyl)thiomorpholine is not available in

the searched literature, the following table summarizes the expected and analogous data for

characterization.

Parameter Expected Data/Analogous Data

Molecular Formula CoH11NO2S

Molecular Weight 197.25 g/mol

Appearance Expected to be a solid
Characteristic signals for furan and

1H NMR _ _
thiomorpholine protons are expected.
Resonances corresponding to the carbonyl

13C NMR carbon, furan ring carbons, and thiomorpholine

carbons are anticipated.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight should be observed.

IR Spectroscopy

A strong absorption band for the amide carbonyl
group (C=0) is expected around 1630-1680

cm™1,
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4-(Furan-3-carbonyl)thiomorpholine serves as a valuable building block for the introduction
of the furan-3-carboxamide thiomorpholide moiety into more complex molecular architectures.
The furan ring can undergo various transformations, including electrophilic substitution,
cycloaddition, and ring-opening reactions, providing access to a wide range of derivatives.

Potential Reaction Pathways

The reactivity of the furan moiety within the 4-(furan-3-carbonyl)thiomorpholine scaffold
opens up several possibilities for further synthetic transformations.

Potential Synthetic Transformations of 4-(Furan-3-carbonyl)thiomorpholine

4-(Furan-3-carbonyl)thiomorpholine

LN T

Electrophilic Substitution Diels-Alder Reaction
(e.g., Nitration, Halogenation) (Furan as diene)

¢ A
Substituted Furan Derivatives Bicyclic Adducts Further Functionalized Furan Derivatives Acyclic Precursors

Metalation and Functionalization Ring Opening Reactions

Click to download full resolution via product page

Caption: Synthetic utility of the furan moiety.

Applications in Drug Discovery

While there is no specific information on the biological activity of 4-(furan-3-
carbonyl)thiomorpholine itself, both furan and thiomorpholine derivatives are known to
possess a wide range of pharmacological properties.
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» Furan Derivatives: Exhibit antibacterial, antifungal, anti-inflammatory, and antitumor

activities.[3]

o Thiomorpholine Derivatives: Have been investigated for their potential as anticancer,
antimicrobial, and CNS-active agents. The thiomorpholine scaffold can serve as a
bioisosteric replacement for morpholine, potentially improving pharmacokinetic properties.

The combination of these two pharmacologically relevant scaffolds in 4-(furan-3-
carbonyl)thiomorpholine makes it and its derivatives promising candidates for screening in
various drug discovery programs. A logical workflow for utilizing this building block in a drug
discovery context is outlined below.
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Drug Discovery Workflow using 4-(Furan-3-carbonyl)thiomorpholine

Synthesis of
4-(Furan-3-carbonyl)thiomorpholine

:

Library Synthesis
(Derivatization of furan ring)

:

High-Throughput Screening
(Biological Assays)

:

Hit Identification

:

Lead Optimization
(SAR Studies)

Preclinical Development

Clinical Trials

Click to download full resolution via product page

Caption: Drug discovery workflow.

Conclusion
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4-(Furan-3-carbonyl)thiomorpholine is a readily accessible building block with significant
potential in organic synthesis and medicinal chemistry. The synthetic protocols outlined, based
on established amide bond formation reactions, provide a clear path to its preparation. The
dual functionality of the furan and thiomorpholine moieties offers a rich chemical space for the
generation of diverse compound libraries for drug discovery and development. Further
research into the specific reactivity and biological activity of this compound and its derivatives is
warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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